molecular formula C13H15BrN2O2 B1432016 Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 1437794-82-5

Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate

Cat. No. B1432016
M. Wt: 311.17 g/mol
InChI Key: YIXNGYJZVFDNPI-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate, also known as E7BEMBDC, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an antimicrobial agent, as a corrosion inhibitor, and for its ability to affect the metabolism of certain enzymes. In

Scientific Research Applications

Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate has been studied for its potential to act as an antimicrobial agent, as a corrosion inhibitor, and for its ability to affect the metabolism of certain enzymes. In addition, the compound has been studied for its potential to act as a therapeutic agent for certain diseases, such as cancer and diabetes. It has also been investigated for its potential to act as a preservative in food and beverages.

Mechanism Of Action

The exact mechanism of action of Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of carbohydrates and fatty acids. Additionally, it is thought to act as an antimicrobial agent by disrupting the cell wall of bacteria. Finally, it is believed to act as a corrosion inhibitor by forming a protective layer on metallic surfaces.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of carbohydrates and fatty acids. It has also been shown to have antimicrobial activity, though the exact mechanism of action is not yet understood. Additionally, it has been shown to have antioxidant activity, which may be beneficial in preventing certain diseases.

Advantages And Limitations For Lab Experiments

The main advantage of using Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate in laboratory experiments is its relatively straightforward synthesis. Additionally, the compound is relatively stable, making it suitable for use in a variety of experiments. However, there are some limitations to its use. For example, the compound is not water-soluble, making it difficult to use in experiments involving aqueous solutions. Additionally, the compound is not very soluble in organic solvents, which limits its use in certain experiments.

Future Directions

There are a number of potential future directions for research related to Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate. For example, further research could be conducted to better understand the exact mechanism of action of the compound. Additionally, research could be conducted to assess the potential therapeutic applications of the compound, such as its potential to act as an anti-cancer or anti-diabetic agent. Finally, research could be conducted to assess the potential of the compound to act as a preservative in food and beverages.

properties

IUPAC Name

ethyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-4-16-8(3)15-11-7-9(13(17)18-5-2)6-10(14)12(11)16/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXNGYJZVFDNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=CC(=C2)C(=O)OCC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701144739
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-ethyl-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate

CAS RN

1437794-82-5
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-ethyl-2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-ethyl-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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